3-(6-fluoro-1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide
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Overview
Description
3-(6-fluoro-1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide is a complex organic compound that features a unique combination of indole, triazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(6-fluoro-1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole moiety and exhibit similar biological activities.
3,5-bis(1,2,4-triazol-1-yl)pyridine: This compound features the triazole and pyridine moieties and is used in coordination chemistry.
Uniqueness
3-(6-fluoro-1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide is unique due to its specific combination of indole, triazole, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H18FN5O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H18FN5O/c20-15-5-4-14-7-11-24(16(14)13-15)12-8-19(26)21-9-6-18-23-22-17-3-1-2-10-25(17)18/h1-5,7,10-11,13H,6,8-9,12H2,(H,21,26) |
InChI Key |
DBGHVDFMPQTGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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